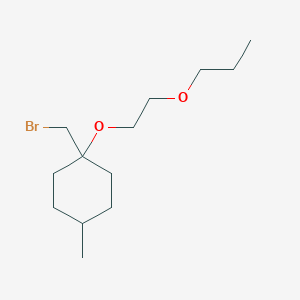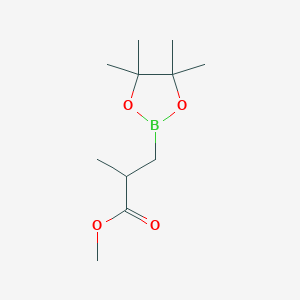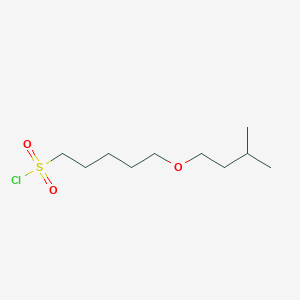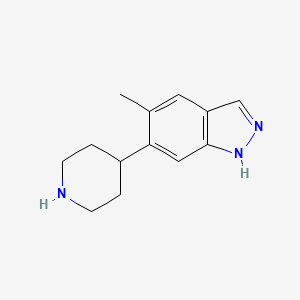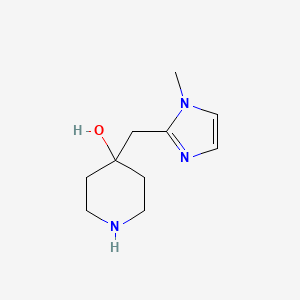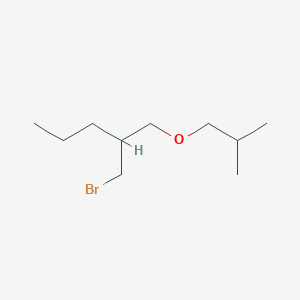
1-Bromo-2-(isobutoxymethyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(isobutoxymethyl)pentane is an organic compound with the molecular formula C10H21BrO. It is a bromoalkane, specifically a brominated derivative of pentane, where a bromine atom is attached to the second carbon of the pentane chain, and an isobutoxymethyl group is attached to the same carbon. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(isobutoxymethyl)pentane can be synthesized through the bromination of 2-(isobutoxymethyl)pentane. The reaction typically involves the use of bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(isobutoxymethyl)pentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by a nucleophile such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-).
Elimination Reactions: It can also undergo elimination reactions (E2) to form alkenes, where the bromine atom and a hydrogen atom are removed to form a double bond.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium methoxide (NaOCH3).
Elimination Reactions: Common bases used for elimination reactions include potassium tert-butoxide (KOtBu) and sodium ethoxide (NaOEt).
Major Products Formed:
Nucleophilic Substitution: The major products depend on the nucleophile used.
Elimination Reactions: The major product is typically an alkene, such as 2-(isobutoxymethyl)-1-pentene.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Bromo-2-(isobutoxymethyl)pentane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution or the formation of a double bond during elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions by stabilizing the transition state .
Comparison with Similar Compounds
1-Bromopentane: A simple bromoalkane with a bromine atom attached to the first carbon of pentane.
1-Bromo-2-methylbutane: A bromoalkane with a bromine atom attached to the first carbon of 2-methylbutane.
Uniqueness: this compound is unique due to the presence of the isobutoxymethyl group, which imparts distinct chemical properties and reactivity compared to other bromoalkanes. This structural feature makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C10H21BrO |
|---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
1-bromo-2-(2-methylpropoxymethyl)pentane |
InChI |
InChI=1S/C10H21BrO/c1-4-5-10(6-11)8-12-7-9(2)3/h9-10H,4-8H2,1-3H3 |
InChI Key |
ISQYVXHHYPTBCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(COCC(C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


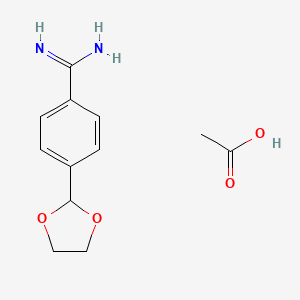

![rel-(1S,5R)-1-(4-Fluorophenyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B15309164.png)

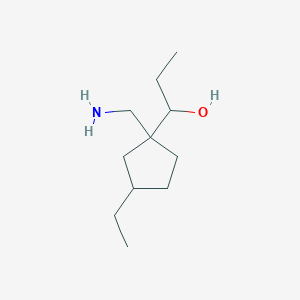

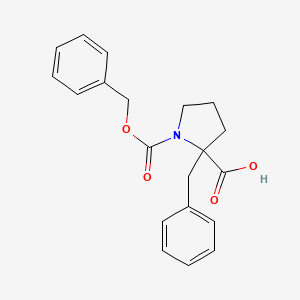
![1-[(Oxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B15309181.png)
